REACTION_SMILES
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[C:13](=[O:14])([OH:15])[O-:16].[CH3:18][C:19]([Cl:20])=[O:21].[Cl:1][c:2]1[n:3][c:4]([N+:10](=[O:11])[O-:12])[c:5]([NH2:9])[n:6][c:7]1[Cl:8].[Na+:17]>>[Cl:1][c:2]1[n:3][c:4]([N+:10](=[O:11])[O-:12])[c:5]([NH:9][C:19]([CH3:18])=[O:21])[n:6][c:7]1[Cl:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc(Cl)c(Cl)nc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(=O)Nc1nc(Cl)c(Cl)nc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |